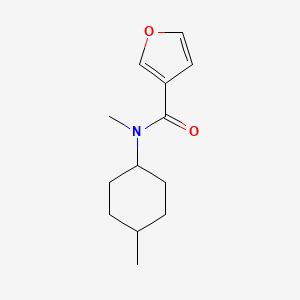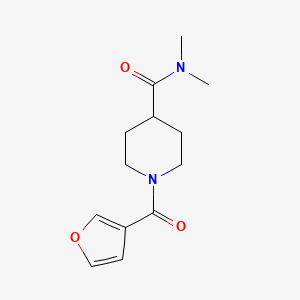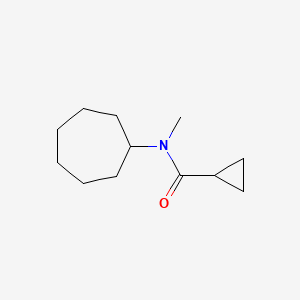
N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide, also known as ML352, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
作用機序
N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide exerts its biological effects by selectively targeting specific proteins or enzymes involved in various disease pathways. For example, in cancer cells, N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide inhibits the activity of the enzyme N-myristoyltransferase (NMT), which is essential for the growth and survival of cancer cells. In Alzheimer's disease, N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide inhibits the activity of beta-secretase, which is responsible for the formation of amyloid plaques in the brain. In Parkinson's disease, N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide protects dopaminergic neurons from oxidative stress-induced cell death by activating the Nrf2-ARE pathway.
Biochemical and Physiological Effects:
N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide has been shown to have a range of biochemical and physiological effects depending on the disease pathway it targets. In cancer cells, N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide inhibits the growth and proliferation of cancer cells by inhibiting the activity of NMT. In Alzheimer's disease, N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide reduces the formation of amyloid plaques in the brain by inhibiting the activity of beta-secretase. In Parkinson's disease, N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide protects dopaminergic neurons from oxidative stress-induced cell death by activating the Nrf2-ARE pathway.
実験室実験の利点と制限
One of the major advantages of N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide is its selectivity and potency in targeting specific disease pathways. This makes it a valuable tool for studying the underlying mechanisms of various diseases and developing new therapeutic interventions. However, one of the limitations of N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide is its relatively low solubility, which can make it challenging to work with in lab experiments.
将来の方向性
There are several future directions for N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide research, including:
1. Further studies on the mechanism of action of N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide in various diseases to identify new therapeutic targets.
2. Development of more potent and selective analogs of N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide for improved therapeutic efficacy.
3. Investigation of the pharmacokinetics and pharmacodynamics of N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide in vivo to determine its suitability for clinical use.
4. Exploration of the potential use of N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide in other diseases, such as neurodegenerative diseases and viral infections.
Conclusion:
In conclusion, N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide is a synthetic compound with significant potential for therapeutic applications in various diseases. Its selectivity and potency in targeting specific disease pathways make it a valuable tool for studying the underlying mechanisms of diseases and developing new therapeutic interventions. Further research is needed to fully understand the mechanism of action of N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide and its potential clinical applications.
合成法
N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide is synthesized using a multi-step process involving the reaction of furan-3-carboxylic acid with 1-(propan-2-yl)piperidine-4-carboxylic acid followed by coupling with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The final product is obtained through purification and isolation using column chromatography.
科学的研究の応用
N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells. Additionally, N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide has been found to inhibit the activity of beta-secretase, an enzyme involved in the formation of amyloid plaques in the brain, which are a hallmark of Alzheimer's disease. In Parkinson's disease, N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide has been shown to protect dopaminergic neurons from oxidative stress-induced cell death.
特性
IUPAC Name |
N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-10(2)15-6-3-12(4-7-15)14-13(16)11-5-8-17-9-11/h5,8-10,12H,3-4,6-7H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKAFHNIBLIOLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-Fluorophenyl)methylsulfanyl]-1-methylimidazole](/img/structure/B7504800.png)

![7-Hydroxy-8-methyl-4-[(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylmethyl]chromen-2-one](/img/structure/B7504813.png)
![2-chloro-N-[3-(1H-indol-3-yl)-1-oxo-1-[[3-(trifluoromethyl)phenyl]methylamino]propan-2-yl]benzamide](/img/structure/B7504820.png)


![[4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-(furan-3-yl)methanone](/img/structure/B7504839.png)

![2-[[5-(2-chlorophenyl)-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide](/img/structure/B7504845.png)
![1-[2-[(7-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)oxy]acetyl]imidazolidin-2-one](/img/structure/B7504846.png)
![4-Acetamido-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide](/img/structure/B7504850.png)

![N-methyl-2-[(4-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7504860.png)
